molecular formula C8H6N2O2 B2481641 6-Cyano-5-methylnicotinic acid CAS No. 1360953-72-5

6-Cyano-5-methylnicotinic acid

Cat. No. B2481641
CAS RN: 1360953-72-5
M. Wt: 162.148
InChI Key: FAMBJGGXXNEVAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has been explored in recent studies. One such study describes the synthesis of ethyl or methyl esters of these acids with different 2-substituents, including polar groups like CO2C2H5, (CH2)2CO2CH3, (CH2)3CO2C2H5, CH2OCH3, or CF3. These esters were then hydrolyzed to yield the corresponding carboxylic acids. Notably, compounds such as 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid demonstrated positive inotropic activity, suggesting potential cardiotonic applications .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyridine ring with a cyano group at the 5-position and a keto group at the 6-position. The presence of various substituents at the 2-position significantly influences the chemical and biological properties of these molecules. For instance, the trifluoromethyl group in 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid is likely responsible for its observed cardiotonic activity .

Chemical Reactions Analysis

The derivatives of 5-cyano-6-oxo-2-styrylnicotinic acids are obtained through the reaction of the anilide or ethyl ester of 5-cyano-2-methyl-6-oxonicotinic acid with aromatic aldehydes. These reactions yield compounds that can be further converted into hydrazides upon interaction with hydrazine hydrate. This demonstrates the reactivity of the cyano and keto functional groups in these molecules, allowing for the formation of various substituted nicotinic acids with potential antimicrobial activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Cyano-5-methylnicotinic acid are not detailed in the provided papers, the general properties of the related compounds suggest that these acids are likely to be crystalline solids with moderate solubility in polar solvents. The presence of the cyano and keto groups would contribute to their reactivity, as seen in the synthesis of different derivatives with potential biological activities. The antimicrobial activity of these compounds, as well as their cardiotonic effects, indicate that they interact with biological systems, which is a direct consequence of their chemical structure and properties .

Scientific Research Applications

Microbial Degradation and Biotransformation

  • Bacteria capable of degrading 6-methylnicotinic acid were isolated, with one strain demonstrating hydroxylation at the C2 position, useful for pharmaceutical and herbicide production (Tinschert et al., 1997).

Synthesis and Antiproliferative Activity

  • Novel 6-aryl-2-methylnicotinic acid hydrazides and hydrazones were synthesized, exhibiting variable antiproliferative activity against leukemia cell lines, contributing to cancer research (Abdel‐Aziz et al., 2012).

Organocatalytic Uses in Chemical Synthesis

  • Isonicotinic acid was used as an organocatalyst for synthesizing pyranopyrazoles, demonstrating its utility in facilitating chemical reactions (Zolfigol et al., 2013).

Coordination Chemistry and Crystal Structures

  • Studies on silver(I) coordination compounds with 6-methylnicotinic acid reveal varied structures due to different degrees of protonation, contributing to inorganic chemistry (Aakeröy & Beatty, 1999).
  • The synthesis of complexes with 6-methylnicotinic acid ligand was explored, providing insights into molecular interactions and crystal structures (Luo et al., 2014).

Antimicrobial Activity

  • Derivatives of 5-cyano-6-oxo-2-styrylnicotinic acids were synthesized and displayed antimicrobial activity, contributing to the development of new antibiotics (Deyanov & Konshin, 2004).

Antibacterial Properties

  • Transition metal complexes of 2-Hydroxy-6-methylnicotinic acid were analyzed for antibacterial activity, showcasing its potential in antibacterial applications (Verma & Bhojak, 2018).

Pharmaceutical Development

  • The synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, utilized ethyl 6-chloro-5-cyano-2-methylnicotinate, illustrating its role in drug development (Andersen et al., 2013).

properties

IUPAC Name

6-cyano-5-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMBJGGXXNEVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-5-methylnicotinic acid

CAS RN

1360953-72-5
Record name 6-cyano-5-methylnicotinic acid
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